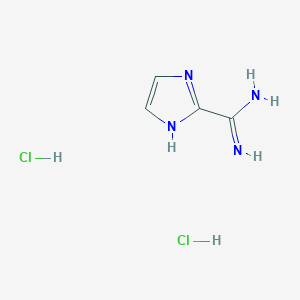
N'-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)benzohydrazide is a synthetic compound notable for its complex structure and potential applications in various fields of scientific research, particularly in chemistry, biology, and medicine. Its unique molecular architecture suggests a capacity to engage in diverse chemical interactions, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N'-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)benzohydrazide involves multiple steps typically starting with the formation of the oxadiazole ring, followed by thiolation, and subsequent acylation. Precise reaction conditions, such as solvent selection, temperature control, and the use of catalysts, are critical to optimize yields and purity.
Industrial Production Methods: : In industrial settings, the production of this compound may involve scalable synthetic techniques including continuous flow reactions, microwave-assisted synthesis, and the use of automated reactors to ensure consistency and efficiency in larger batches. Optimization of reaction parameters is essential to minimize cost and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming oxo-derivatives.
Reduction: : Reduction reactions may target specific functional groups within the molecule, such as nitro or carbonyl groups.
Substitution: : Nucleophilic and electrophilic substitution reactions are possible, affecting the aromatic and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens (e.g., bromine, chlorine), acids, bases.
Major Products Formed: : The major products depend on the specific reactions undertaken, with potential formation of modified heterocycles, functionalized aromatic rings, and various reduced forms.
Wissenschaftliche Forschungsanwendungen
N'-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)benzohydrazide has several noteworthy applications:
Chemistry: : Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Potential use in enzyme inhibition studies and bioassays due to its diverse functional groups.
Medicine: : Investigated for pharmacological activities such as antimicrobial, antiviral, and anticancer properties.
Industry: : Utilized in the development of new materials, including polymers and coatings, thanks to its robust structure.
Wirkmechanismus
The mechanism by which N'-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)benzohydrazide exerts its effects involves binding to specific molecular targets, potentially including enzymes and receptors. This interaction can inhibit or modify biological pathways, resulting in its observed pharmacological activities. Detailed mechanistic studies would identify the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N'-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)benzohydrazide stands out compared to similar compounds due to its unique combination of functional groups, which confer a broad range of chemical reactivity and biological activity.
Similar Compounds
N'-(2-(5-methyl-1,3,4-oxadiazol-2-yl)acetyl)benzohydrazide: : Shares the oxadiazole and hydrazide moieties but lacks the dioxopyrimidine ring.
2-(5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)-1,3,4-oxadiazole: : Similar heterocyclic structure but different substitution pattern.
By harnessing the unique properties of this compound, researchers can continue to explore its potential, making significant advancements in various scientific domains.
Eigenschaften
IUPAC Name |
N'-[2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O5S/c23-11-6-7-22(15(26)17-11)8-13-19-21-16(27-13)28-9-12(24)18-20-14(25)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,24)(H,20,25)(H,17,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUBEIGDLUXJBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2406932.png)




![2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester](/img/structure/B2406939.png)


![4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2406943.png)
![ethyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2406944.png)
